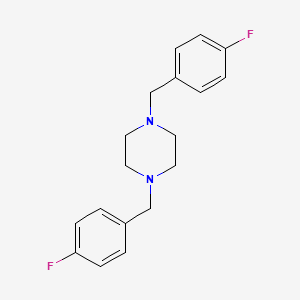

1,4-Bis(4-fluorobenzyl)piperazine

説明

1,4-Bis(4-fluorobenzyl)piperazine is a bis-substituted piperazine derivative featuring two 4-fluorobenzyl groups attached to the nitrogen atoms of the piperazine ring.

特性

分子式 |

C18H20F2N2 |

|---|---|

分子量 |

302.4 g/mol |

IUPAC名 |

1,4-bis[(4-fluorophenyl)methyl]piperazine |

InChI |

InChI=1S/C18H20F2N2/c19-17-5-1-15(2-6-17)13-21-9-11-22(12-10-21)14-16-3-7-18(20)8-4-16/h1-8H,9-14H2 |

InChIキー |

ADDGKBOMXLUYET-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |

製品の起源 |

United States |

準備方法

直接合成: この化合物は、ピペラジンと4-フルオロベンジルクロリドまたは4-フルオロベンジルブロミドを反応させることによって合成できます。この反応は通常、塩基性条件下で行われます。

還元的アミノ化: 別の方法としては、水素化ホウ素ナトリウムなどの還元剤を用いて、4-フルオロベンズアルデヒドとピペラジンを還元的アミノ化する方法があります。

工業生産: 1,4-ビス(4-フルオロベンジル)ピペラジンは、工業的には広く生産されていませんが、上記の方法を用いて大規模に製造することができます。

化学反応の分析

置換反応: この化合物は、ベンジル位で求核置換反応を起こす可能性があります。

酸化/還元: 穏やかな酸化または還元条件下では、ベンジル基が修飾される可能性があります。

4-フルオロベンジルクロリド/ブロミド: 初期のベンジル置換に使用されます。

水素化ホウ素ナトリウム: 還元的アミノ化に使用されます。

- 主な生成物は、1,4-ビス(4-フルオロベンジル)ピペラジンそのものです。

科学的研究の応用

Drug Synthesis

1,4-Bis(4-fluorobenzyl)piperazine serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives have been utilized in the development of drugs targeting several medical conditions:

- Calcium Channel Blockers : This compound is involved in the synthesis of flunarizine and lomerizine, both of which are classified as calcium antagonists used to treat migraines. These drugs act by inhibiting calcium influx into cells, thereby reducing neuronal excitability and vascular tone .

- Psychostimulant Abuse Treatment : Research indicates that compounds derived from this compound exhibit potential as atypical dopamine transporter inhibitors. For instance, a derivative was shown to reduce the reinforcing effects of cocaine and methamphetamine in preclinical models, suggesting its utility in treating psychostimulant use disorders .

- Tyrosinase Inhibitors : The compound has been explored for its inhibitory effects on tyrosinase, an enzyme implicated in hyperpigmentation disorders. New derivatives have been synthesized that show significant inhibition of tyrosinase activity without cytotoxic effects on human cells .

Therapeutic Potential

The therapeutic applications of this compound extend to several areas:

- Neurodegenerative Diseases : Some derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. These compounds may help rectify metabolic dysfunctions associated with amyloid precursor protein metabolism .

- Anti-obesity Agents : A specific derivative has been identified as a selective inverse agonist for cannabinoid receptor type 1 (CB1), indicating potential use as an anti-obesity drug with fewer psychiatric side effects compared to existing treatments .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound derivatives:

作用機序

この化合物の作用機序は、その特定の用途によって異なります。受容体への結合、酵素阻害、またはその他の分子相互作用が関与する可能性があります。これらの機序を解明するためには、さらなる研究が必要です。

類似化合物との比較

Antimicrobial Activity

- Piperazines bearing 1,3,4-thiadiazole groups (e.g., C₂₂H₂₂N₆S₄) demonstrated broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against S. aureus and E. coli .

- Chlorodithiolone derivatives (e.g., C₈H₆Cl₂N₂S₄) showed selective inhibition of bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis .

Antimalarial and Antitumor Activity

- 1,4-Bis(3-aminopropyl)piperazine derivatives exhibited potent antimalarial activity (IC₅₀: 1.2 µM) by inhibiting β-hematin formation in Plasmodium falciparum .

- 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives (e.g., compound 4d) showed 90% inhibition of HL-60 leukemia cells at 10 µM .

Substituent-Driven Property Variations

- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., 1-(4-fluorobenzyl)piperazine) are associated with enhanced metabolic stability and blood-brain barrier penetration compared to chlorinated analogs (e.g., 1,4-bis(4-chlorobenzhydryl)piperazine) .

- Aminoalkyl vs. Acyl Groups: Aminoalkyl-substituted piperazines (e.g., 1,4-bis(3-aminopropyl)piperazine) exhibit higher solubility and bioactivity in aqueous systems, whereas acylated derivatives (e.g., NBMP) are tailored for polymer chemistry .

Q & A

Q. What are the recommended synthetic routes for 1,4-Bis(4-fluorobenzyl)piperazine, and how can purity be optimized?

The synthesis typically involves a nucleophilic substitution reaction between piperazine and 4-fluorobenzyl halides (e.g., 4-fluorobenzyl chloride or bromide) under reflux in a polar aprotic solvent like acetonitrile or DMF. A molar ratio of 1:2 (piperazine:4-fluorobenzyl halide) ensures bis-alkylation. To optimize purity:

- Use excess base (e.g., K₂CO₃) to neutralize HX byproducts .

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

- Confirm purity using HPLC (>98%) and characterize via ¹H/¹³C NMR (e.g., singlet for piperazine protons at δ 2.5–3.0 ppm) .

Q. How can the molecular conformation of this compound be determined experimentally and computationally?

- X-ray crystallography : Co-crystallize with a suitable solvent (e.g., methanol) and analyze using SHELX software for structure refinement . Symmetry-related piperazine rings may adopt chair or boat conformations depending on steric effects .

- Computational methods : Perform conformational analysis with Spartan06 using the AM1 semi-empirical method. Compare relative energies of conformers; the lowest-energy structure is likely dominant .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for fluorobenzyl groups) and piperazine backbone signals.

- FT-IR : Confirm C-F stretches at ~1220 cm⁻¹ and piperazine N-H bends (if protonated) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (m/z ~357 for [M+H]⁺) .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets like DNA or enzymes?

- Target selection : Use databases like PDB (e.g., DNA: 1BNA; enzymes: Tyrosinase) .

- Docking workflow :

- Prepare ligand (optimize geometry at B3LYP/6-31G* level).

- Define binding site (40Å × 40Å × 40Å grid) in AutoDock Vina .

- Analyze binding affinities (ΔG ≤ -7 kcal/mol suggests strong interaction) and interaction types (e.g., pi-alkyl, hydrogen bonds) .

- Validation : Compare with control ligands (e.g., cisplatin for DNA) .

Q. How do structural modifications (e.g., substituent position) affect the bioactivity of this compound derivatives?

- Electron-withdrawing groups (EWGs) : Para-fluoro substituents enhance DNA intercalation via increased electron deficiency, improving binding affinity .

- Steric effects : Ortho-substituents reduce activity due to hindered DNA minor groove access .

- Case study : Derivatives with 4-fluorobenzyl groups show higher tyrosinase inhibition (IC₅₀ ~0.48 μM) vs. non-fluorinated analogs .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

- Assay standardization :

- Use consistent substrate concentrations (e.g., L-DOPA for tyrosinase) .

- Control pH/temperature (e.g., pH 6.8 for DNA binding assays) .

- Statistical validation : Perform triplicate experiments with ANOVA analysis (p < 0.05) .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Methodological Tables

Q. Table 1: Computational Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Predominant Interaction |

|---|---|---|

| Chair | 0.0 | Van der Waals |

| Boat | 2.1 | Steric hindrance |

| Data derived from AM1 calculations in Spartan06 . |

Q. Table 2: Binding Affinities of this compound Derivatives

| Target | ΔG (kcal/mol) | Key Interactions |

|---|---|---|

| DNA (1BNA) | -7.5 | Pi-alkyl (DG4), H-bond (DA6) |

| Tyrosinase | -8.2 | Halogen bond (4-F), H-bond (His263) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。